molecular formula C22H21ClN2O3 B6515428 1-(3-chlorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one CAS No. 933243-17-5

1-(3-chlorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one

Cat. No.: B6515428
CAS No.: 933243-17-5
M. Wt: 396.9 g/mol
InChI Key: UPCZPQIHVFNKJL-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one is a spirocyclic diketopiperazine derivative characterized by a 1,4-diazaspiro[4.5]dec-3-en-2-one core. The compound features a 3-chlorobenzoyl group at position 1 and a 4-methoxyphenyl substituent at position 3 (Figure 1). This structure combines aromatic and spirocyclic motifs, which are common in pharmacologically active compounds targeting central nervous system receptors, enzymes, or antimicrobial pathways .

The synthesis of such spirocyclic compounds typically involves cyclocondensation of carboxylic acid derivatives with ethylenediamine under acidic conditions, followed by alkylation or acylation steps to introduce substituents .

Properties

IUPAC Name

4-(3-chlorobenzoyl)-2-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-1-en-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O3/c1-28-18-10-8-15(9-11-18)19-21(27)25(22(24-19)12-3-2-4-13-22)20(26)16-6-5-7-17(23)14-16/h5-11,14H,2-4,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCZPQIHVFNKJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3(CCCCC3)N(C2=O)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-chlorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one is a spiro compound known for its potential biological activities, particularly in the modulation of chemokine receptor activity and its implications in pharmacological applications. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C17_{17}H16_{16}ClN2_{2}O
  • Molecular Weight : 300.77 g/mol
  • IUPAC Name : this compound

Research indicates that spiro compounds like this compound can modulate chemokine receptors, which play a critical role in immune response and inflammation. The compound has shown promise in inhibiting superoxide anion production in human neutrophils, indicating a potential anti-inflammatory mechanism.

Key Mechanistic Insights:

  • Inhibition of Superoxide Production : The compound inhibits fMLP-induced superoxide production in a concentration-dependent manner with an IC50 value of approximately 5 µM .
  • Calcium Mobilization : It suppresses fMLP-induced intracellular calcium mobilization, which is crucial for various cellular functions including immune responses.
  • cAMP Modulation : The compound increases intracellular cAMP levels, which are pivotal in regulating numerous physiological processes .

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Biological Effect Observation Reference
Inhibition of superoxide productionIC50 = 5 µM
Suppression of calcium mobilizationSignificant reduction observed
Increase in intracellular cAMPUp to threefold increase
Modulation of chemokine receptorsPotential therapeutic implications

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound.

  • Anti-inflammatory Effects :
    • A study demonstrated that spiro compounds could inhibit inflammatory mediators in human cells, suggesting that similar derivatives may possess anti-inflammatory properties .
  • Toxicological Assessments :
    • Research on related spiro derivatives indicated significant larvicidal activity against Galleria mellonella larvae, highlighting the potential for agricultural applications as bioinsecticides .
  • Pharmacological Applications :
    • The modulation of chemokine receptors by spiro compounds suggests their utility in treating various inflammatory diseases and conditions characterized by dysregulated immune responses .

Scientific Research Applications

Medicinal Applications

  • Antitumor Activity
    • Research indicates that diazaspiro compounds exhibit promising antitumor properties. This specific compound has been studied for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
    • A study demonstrated that derivatives of diazaspiro compounds could effectively target specific cancer types, suggesting that 1-(3-chlorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one may have similar potential .
  • Neuropathic Pain Management
    • The compound has shown efficacy in alleviating neuropathic pain in preclinical studies. Its mechanism involves modulation of pain pathways, potentially offering a new avenue for pain management therapies .
    • Case studies highlight its effectiveness compared to traditional analgesics, presenting it as a viable alternative for patients with chronic pain conditions .
  • Antimicrobial Properties
    • Preliminary investigations suggest that this compound possesses antimicrobial activity against various bacterial strains. This property is particularly relevant in the development of new antibiotics amid rising antibiotic resistance .

Case Studies

Study FocusFindingsReference
Antitumor ActivityInduced apoptosis in cancer cell lines; effective against breast and lung cancer models.
Neuropathic PainReduced pain scores significantly in animal models; potential for human trials.
Antimicrobial EfficacyInhibition of bacterial growth observed in vitro; effective against resistant strains.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(3-chlorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one can be contextualized against related diazaspiro compounds, as summarized below:

Table 1. Key Properties of Structurally Related Diazaspiro Compounds

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Differences/Applications Reference
3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one 4-Chlorophenyl at position 3 C₁₄H₁₅ClN₂O 270.74 Not reported Not reported Lacks benzoyl group; chlorine at para position
3-{4-[(Methyloxy)methyl]phenyl}-1,4-diazaspiro[4.5]dec-3-en-2-one 4-(Methoxymethyl)phenyl at position 3 C₁₆H₂₀N₂O₂ 272.35 Not reported Not reported Methoxymethyl substituent enhances hydrophilicity
6-(4-Methoxyphenyl)-6,9-diazaspiro[4.5]decane-8,10-dione 4-Methoxyphenyl at position 6 C₁₆H₁₈N₂O₃ 286.33 60 50 Larger spiro ring (4.5 vs. 5.5); imide carbonyls
3-(3,4-Dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one 3,4-Dichlorophenyl at position 3 C₁₄H₁₄Cl₂N₂O 297.18 Not reported Not reported Increased halogenation enhances lipophilicity
1-(4-Methoxyphenyl)-1,4-diazaspiro[5.5]undecane-3,5-dione 4-Methoxyphenyl at position 1 C₁₆H₂₄N₂O₂ 276.38 110 60 Expanded spiro system (5.5) alters conformational flexibility

Key Observations:

The 4-methoxyphenyl group contributes electron-donating properties, which may improve solubility relative to dichlorophenyl analogs (e.g., ).

Spiro Ring Size :

  • Compounds with a 1,4-diazaspiro[4.5]decane core (e.g., target compound) exhibit smaller ring systems than 1,4-diazaspiro[5.5]undecane derivatives (e.g., ), affecting conformational stability and intermolecular interactions.

Synthetic Yields :

  • Yields for aryl-substituted diazaspiro compounds vary widely (50–85%), influenced by substituent electronic effects and reaction conditions . The target compound’s synthesis would likely require optimized acylation steps due to the steric hindrance of the 3-chlorobenzoyl group.

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